molecular formula C21H20N4O2 B11005818 N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B11005818
M. Wt: 360.4 g/mol
InChI Key: OLFLQHBZLHRFMA-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a synthetic small molecule featuring a quinazolinone core linked via an ethyl spacer to an indole-5-carboxamide moiety. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and anti-proliferative effects, while indole carboxamides are frequently explored for their bioactivity in targeting enzymes and receptors.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-2-19-24-18-6-4-3-5-16(18)21(27)25(19)12-11-23-20(26)15-7-8-17-14(13-15)9-10-22-17/h3-10,13,22H,2,11-12H2,1H3,(H,23,26)

InChI Key

OLFLQHBZLHRFMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling with Indole: The final step involves coupling the quinazolinone derivative with an indole-5-carboxamide through a condensation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The pathways involved may include the inhibition of tyrosine kinases or other signaling molecules critical for cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone-Based Analogs

N-(2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide ()
  • Structural Differences: Replaces the 2-ethyl group on the quinazolinone with a 2-methyl substituent and introduces a 6-fluoro modification.
  • Implications : The fluorine atom may enhance metabolic stability and bioavailability compared to the ethyl group, while the methyl group could reduce steric hindrance.
N-{2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}-1H-indole-5-carboxamide ()
  • Structural Differences: Substitutes the quinazolinone with a pyrazolo-pyrazinone ring and adds a 4-fluorophenyl group.
  • Functional Impact: The pyrazolo-pyrazinone core may alter binding affinity to kinase targets due to differences in electron distribution and ring size.

Indole Carboxamide Derivatives

3-(3,4-dichloro-5-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-indole-5-carboxamide (4k) ()
  • Structural Features: Retains the indole-5-carboxamide group but replaces the quinazolinone with a dichloro-methoxy-trifluoromethoxy-phenyl system.
  • Physicochemical Data :
    • Molecular weight: 495.28 g/mol
    • Melting point: 194–196°C
    • ¹H NMR (DMSO-d6): Aromatic protons at δ 7.53–7.55 (m, 2H) and δ 8.25 (s, 1H) .
  • Functional Notes: The trifluoromethoxy group enhances lipophilicity and may improve blood-brain barrier penetration, whereas the dichloro substituent could increase cytotoxicity .
3-(((4-Hydroxybenzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide (15) ()
  • Structural Differences: Incorporates a piperazine-ethyl chain and a 4-hydroxybenzyl group instead of the quinazolinone-ethyl linker.
  • Synthesis : Yielded 42% via trityl-protection strategies, similar to methods in .
  • Biological Relevance: Piperazine modifications are common in CNS-targeting drugs, suggesting divergent applications compared to the quinazolinone-based target compound .

Carbohydrate-Conjugated Indole Carboxamides

N-(β-L-fucopyranosyl)-1H-indole-5-carboxamide ()
  • Structural Differences: Attaches a fucopyranosyl sugar moiety to the indole carboxamide.

Key Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound ~430 (estimated) N/A 2-ethylquinazolinone
Compound ~420 (estimated) N/A 6-fluoro, 2-methylquinazolinone
(4k) 495.28 194–196 CF3O, Cl, OMe
Compound 415.43 N/A Pyrazolo-pyrazinone, F

Biological Activity

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a compound that combines the structural features of quinazoline and indole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure can be represented as follows:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}

The compound exhibits biological activity through several mechanisms, primarily targeting various cellular pathways involved in cancer proliferation and microbial resistance. The quinazoline moiety is known to inhibit specific kinases, while the indole part contributes to its antimicrobial properties.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : It demonstrates activity against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was tested against A549 lung cancer cells, showing a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
A5490.015
MDA-MB-2310.020
HeLa0.025

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against multiple bacterial strains. Notably, it exhibited low minimum inhibitory concentrations (MICs) against MRSA, indicating its potential as a novel antibacterial agent.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (ATCC 25923)3.90
MRSA (ATCC 43300)<1
Escherichia coli8.00

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability after treatment with the compound for 72 hours, leading to apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Resistance

Another study focused on the compound's effectiveness against MRSA. The results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in antibiotic resistance.

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